N-(4-bromo-2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with a piperidine ring attached to the acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrFN2O/c1-10-4-6-18(7-5-10)9-14(19)17-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIYWUAEYMFGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline and 4-methylpiperidine.
Acylation Reaction: The 4-bromo-2-fluoroaniline undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to form the corresponding acetamide.
N-Alkylation: The acetamide is then subjected to N-alkylation with 4-methylpiperidine under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromo and fluoro substituents, potentially leading to dehalogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the bromo and fluoro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (Finkelstein reaction).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Dehalogenated derivatives.
Substitution: Aromatic ring-substituted products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity. The presence of the bromo and fluoro groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)-2-(4-methylpiperidin-1-yl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
- The unique combination of bromo and fluoro substituents on the phenyl ring, along with the piperidine moiety, may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
